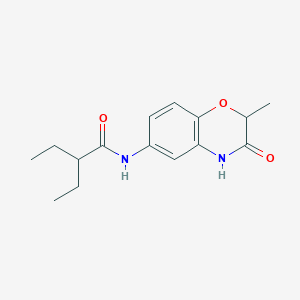![molecular formula C22H24N6O3 B14980372 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea](/img/structure/B14980372.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a complex organic compound that belongs to the class of urea derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving a suitable dihydroxybenzene derivative and an appropriate dihalide.
Coupling with the Pyrimidine Derivative: The ethylamino-substituted pyrimidine can be synthesized separately and then coupled with the benzodioxin derivative using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Urea Formation: The final step involves the formation of the urea linkage, which can be achieved by reacting the intermediate with an isocyanate or a carbodiimide.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethylamino group or the benzodioxin ring.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present in the structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nitration can be done using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or receptor binding.
Medicine: Potential therapeutic applications as enzyme inhibitors or receptor antagonists.
Industry: Use in the synthesis of advanced materials or as a catalyst in specific reactions.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific molecular targets. Typically, such compounds may act by binding to the active site of an enzyme or receptor, thereby inhibiting its activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(METHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
- 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA
Uniqueness
The uniqueness of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA lies in its specific substitution pattern, which may confer unique binding properties and biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C22H24N6O3 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea |
InChI |
InChI=1S/C22H24N6O3/c1-3-23-21-24-14(2)12-20(28-21)25-15-4-6-16(7-5-15)26-22(29)27-17-8-9-18-19(13-17)31-11-10-30-18/h4-9,12-13H,3,10-11H2,1-2H3,(H2,26,27,29)(H2,23,24,25,28) |
Clave InChI |
SJWLKIPULXJIAF-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980289.png)
![N-(2-fluoro-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14980290.png)
![3,5-Dimethylphenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B14980302.png)
![1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14980310.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980314.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B14980315.png)
![2-(4-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B14980326.png)

![N-(4-ethoxyphenyl)-2-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14980343.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetic acid](/img/structure/B14980346.png)
![N-(3-chlorophenyl)-2-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14980354.png)
![N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14980357.png)
![2-(2-chlorophenoxy)-N-[4-(diethylamino)benzyl]-N-(pyridin-2-yl)acetamide](/img/structure/B14980361.png)

